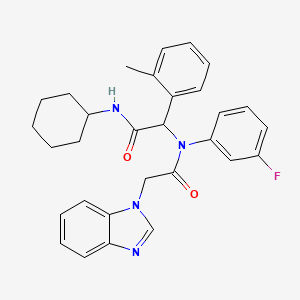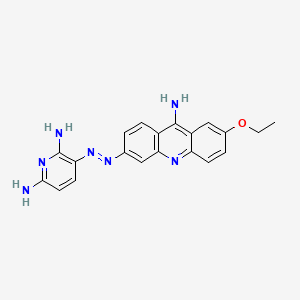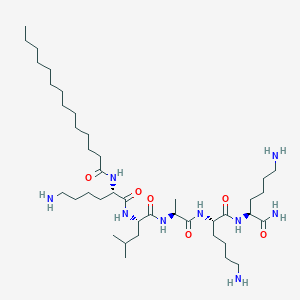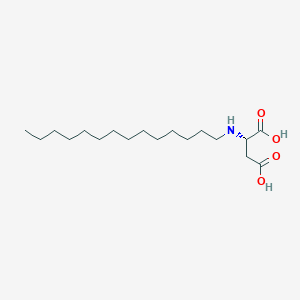
N-(Azido-PEG3)-N-Boc-PEG3-acid
説明
“N-(Azido-PEG3)-N-Boc-PEG3-acid” is a branched PEG derivative with a terminal azide group, a terminal carboxylic acid, and a terminal Boc protected amine . The azide group enables PEGylation via Click Chemistry . The terminal carboxylic acid can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .
Synthesis Analysis
The synthesis of azido-functionalized poly (ethylene glycol) (PEG) derivatives, like “N-(Azido-PEG3)-N-Boc-PEG3-acid”, has been described in the literature . The study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction, which facilitates straightforward NMR-based quantitative end-group analysis . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis
The molecular formula of “N-(Azido-PEG3)-N-Boc-PEG3-acid” is C29H55N5O13 . It has a molecular weight of 681.8 g/mol . The InChI and Canonical SMILES representations provide more detailed structural information .Chemical Reactions Analysis
Azido-functionalized PEG derivatives are finding ever-increasing applications in the areas of conjugation chemistry and targeted drug delivery by their judicious incorporation into nanoparticle-forming polymeric systems .Physical And Chemical Properties Analysis
“N-(Azido-PEG3)-N-Boc-PEG3-acid” has a molecular weight of 681.8 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 15 . It has a Rotatable Bond Count of 35 . Its Exact Mass and Monoisotopic Mass are 681.37963683 g/mol . Its Topological Polar Surface Area is 184 Ų . It has a Heavy Atom Count of 47 .科学的研究の応用
Drug Delivery Systems
“N-(Azido-PEG3)-N-Boc-PEG3-acid” is a multiarm PEG product that offers versatile applications in various fields . One of its primary applications is in drug delivery systems . The high-quality multi-arm PEG provides excellent stability, solubility, and biocompatibility, making it suitable for delivering drugs to specific targets in the body .
Surface Modifications of Biomaterials
Another application of “N-(Azido-PEG3)-N-Boc-PEG3-acid” is in the surface modifications of biomaterials . The compound can be used to alter the surface properties of various biomaterials, enhancing their functionality and compatibility .
Bioconjugation Reactions
“N-(Azido-PEG3)-N-Boc-PEG3-acid” can also be used in bioconjugation reactions . These reactions involve attaching two biomolecules together, and the compound can facilitate this process .
Sulfhydryl Reactivity
The compound has sulfhydryl reactivity . This means it can react with sulfhydryl groups, which are found in many biological molecules. This property can be utilized in various biochemical and biomedical applications .
Biotinylation Reagent
“N-(Azido-PEG3)-N-Boc-PEG3-acid” can be used as a biotinylation reagent . This involves labeling alkyne containing molecules or biomolecules using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives .
Pharmaceutical Testing
The compound can be used for pharmaceutical testing . It can serve as a reference standard for accurate results in various pharmaceutical tests .
作用機序
Target of Action
N-(Azido-PEG3)-N-Boc-PEG3-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets through a process known as click chemistry . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage, which facilitates the introduction of the compound into the target system .
Biochemical Pathways
The compound affects the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, PROTACs can selectively degrade target proteins . The downstream effects of this action include the removal of unwanted or harmful proteins from cells, which can have various impacts depending on the specific proteins targeted.
Pharmacokinetics
Pegylation, the process of attaching peg chains to molecules, generally improves the solubility and stability of peptides and proteins and reduces immunogenicity . It can also inhibit non-specific binding of charged molecules to modified surfaces . These properties can enhance the bioavailability of the compound.
Result of Action
The primary result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins being targeted. For example, if the target protein is involved in a disease process, its degradation could potentially disrupt that process and have a therapeutic effect.
Action Environment
The action of N-(Azido-PEG3)-N-Boc-PEG3-acid can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reactions it undergoes can be affected by the presence of copper ions . Additionally, the compound degrades quickly at room temperature , which could influence its stability and efficacy
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-18-34-16-12-30-8-4-20(27)28)7-11-33-15-19-35-17-13-31-9-5-24-25-23/h4-19H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQHJMLHBMSXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG3)-N-Boc-PEG3-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)
![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)


![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)






